Ligand Efficiency Advantage Against ERK Benchmark
Derivatives of (1H-pyrazolo[4,3-c]pyridin-6-yl)boronic acid, specifically the 6-urea series, were directly compared with the indazole-based ERK inhibitor SCH772984 (1). Compound 21 (MW = 372) retained hERK2 enzymatic potency (IC₅₀ = 1.4 nM) comparable to SCH772984 (MW = 588, hERK2 IC₅₀ = 0.4 nM) while achieving a 37% reduction in molecular weight, translating to a ligand efficiency (LE) of 0.46 vs. 0.29 [1]. In the A375SM (BRAFⱽ⁶⁰⁰ᴱ) proliferation assay, compound 21 exhibited an IC₅₀ of 43 nM, matching the cellular potency of SCH772984 (IC₅₀ = 39 nM) despite the substantial MW advantage [1]. This MW/LE advantage is a direct consequence of the 6-position derivatisation accessible through the boronic acid intermediate.
| Evidence Dimension | Ligand efficiency and molecular weight vs. ERK2 enzymatic and cellular potency |
|---|---|
| Target Compound Data | Compound 21 derived from pyrazolo[4,3-c]pyridin-6-yl scaffold: MW = 372, hERK2 IC₅₀ = 1.4 nM, LE = 0.46, A375SM proliferation IC₅₀ = 43 nM |
| Comparator Or Baseline | SCH772984 (indazole-based): MW = 588, hERK2 IC₅₀ = 0.4 nM, LE = 0.29, A375SM proliferation IC₅₀ = 39 nM |
| Quantified Difference | MW reduction of 216 Da (37%); LE improvement of 0.17 units (59% increase); cellular potency within 1.1-fold |
| Conditions | hERK2 enzymatic assay (Invitrogen); A375SM (BRAFⱽ⁶⁰⁰ᴱ) cell proliferation assay |
Why This Matters
Higher ligand efficiency at equivalent cellular potency directly impacts lead optimisation tractability, offering procurement justification for the pyrazolo[4,3-c]pyridin-6-yl scaffold over higher-MW alternatives.
- [1] Lim, J. et al. Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. J. Med. Chem. 2016, 59 (13), 6501–6511; Table 5. View Source
